

Filapixant: A Technical Whitepaper on Therapeutic Potential Beyond Cough

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Compound of Interest

Compound Name: *Filapixant*

Cat. No.: *B607451*

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Abstract

Filapixant, a potent and highly selective antagonist of the P2X3 purinergic receptor, is currently under investigation primarily for refractory chronic cough. However, the mechanism of action—inhibition of ATP-gated cation channels on sensory neurons—holds significant therapeutic promise for a range of conditions characterized by neuronal hypersensitization. This technical whitepaper explores the preclinical rationale and available data supporting the therapeutic potential of **Filapixant** and closely related P2X3 antagonists in chronic pain, overactive bladder/interstitial cystitis, and cardiovascular diseases. Detailed experimental protocols for key preclinical models are provided, alongside quantitative data from relevant studies and visualizations of the core signaling pathways and experimental workflows.

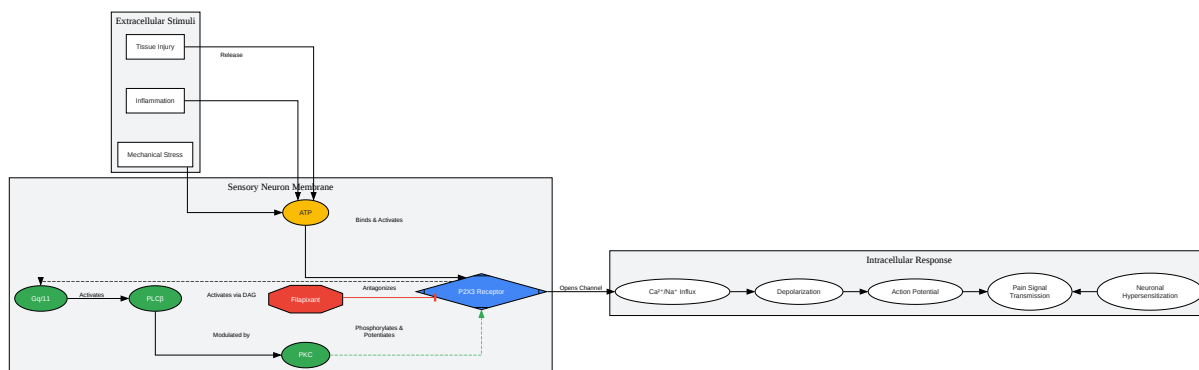
Introduction: The P2X3 Receptor as a Therapeutic Target

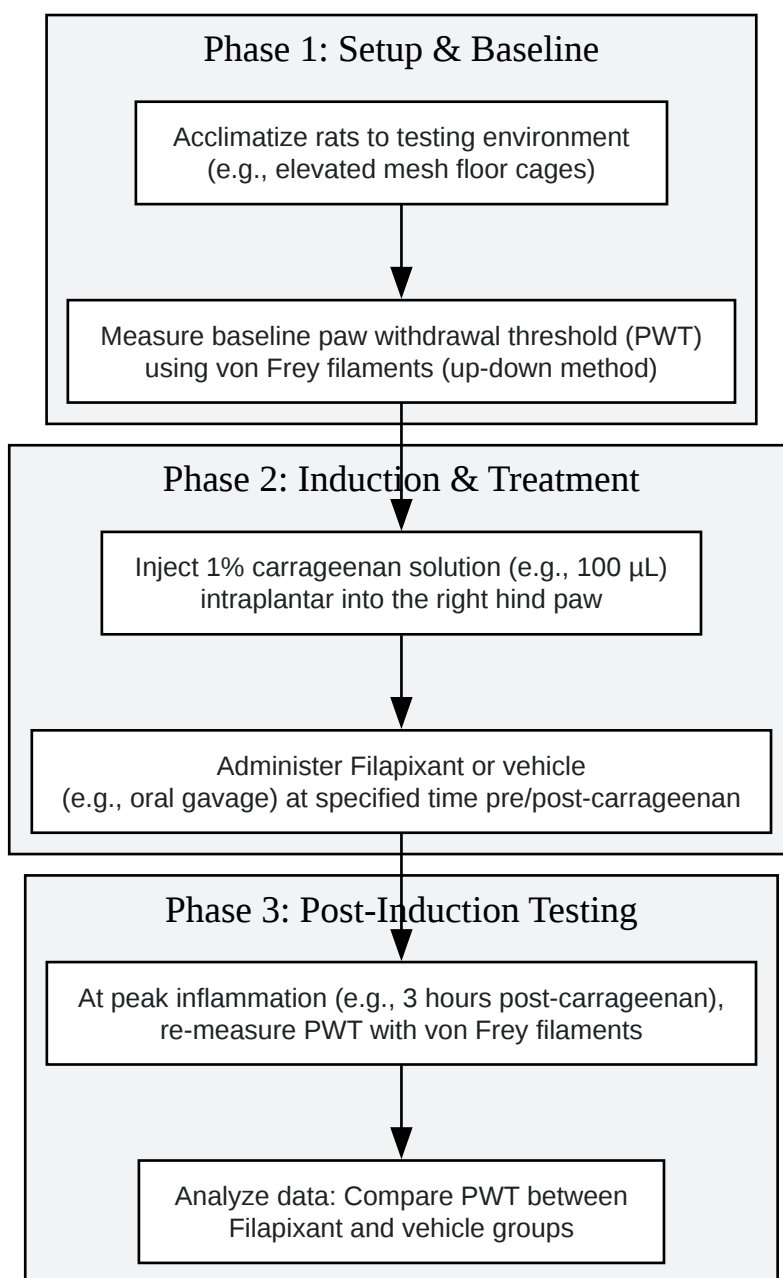
The P2X3 receptor is an adenosine triphosphate (ATP)-gated ion channel predominantly expressed on nociceptive C-fiber and A δ -fiber primary afferent neurons.[1] In response to tissue injury, inflammation, or mechanical stress, endogenous ATP is released from cells and binds to P2X3 receptors, leading to cation influx, depolarization, and the initiation of a pain signal.[2] This pathway is implicated in the sensitization of sensory neurons, a key driver of chronic pain and discomfort in various pathologies.[1][2]

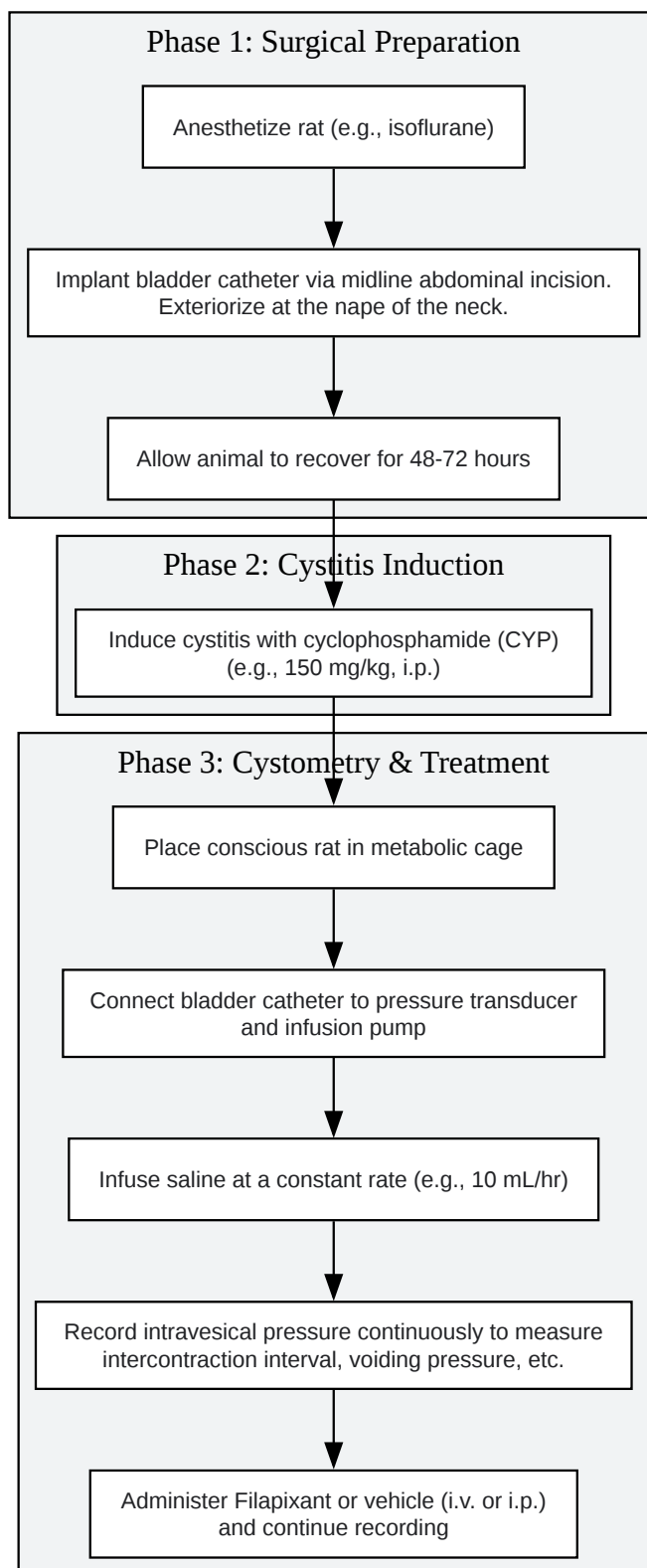
Filapixant is a highly selective P2X3 receptor antagonist.^[3] While its clinical development has focused on chronic cough, its mechanism suggests broader applications. This document synthesizes the evidence for **Filapixant**'s potential in other therapeutic areas, drawing from direct preclinical data where available and from studies of other P2X3 antagonists like Eliapixant, a structurally similar compound from the same developer.

Core Signaling Pathway: P2X3 Receptor Activation

The binding of ATP to the P2X3 receptor initiates a cascade of events leading to neuronal sensitization and signal transmission. This pathway is a critical target for **Filapixant**.







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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
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